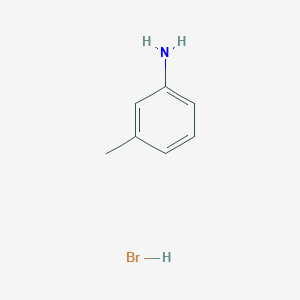
3-Methylaniline;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylaniline;hydrobromide is an organic compound with the molecular formula C7H10BrN. It is a derivative of aniline, where a methyl group is attached to the third position of the benzene ring, and it is combined with hydrobromic acid to form the hydrobromide salt. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylaniline;hydrobromide can be synthesized through several methods. One common method involves the nitration of toluene to form 3-nitrotoluene, followed by reduction to 3-methylaniline. The final step involves the reaction of 3-methylaniline with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration of toluene is carried out using a mixture of nitric acid and sulfuric acid, followed by catalytic hydrogenation to reduce the nitro group to an amine. The resulting 3-methylaniline is then reacted with hydrobromic acid to produce the hydrobromide salt .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylaniline;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3-methylcyclohexylamine.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bromine and nitric acid are commonly used for bromination and nitration, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: 3-Methylcyclohexylamine
Substitution: Brominated and nitrated derivatives of 3-methylaniline
Wissenschaftliche Forschungsanwendungen
3-Methylaniline;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of various medicinal compounds.
Industry: It is used in the production of rubber chemicals, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of 3-Methylaniline;hydrobromide involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and interactions. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are essential for its applications in synthesis and research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylaniline hydrochloride: Similar in structure but with a hydrochloride salt instead of hydrobromide.
3-Chloro-2-methylaniline: Contains a chlorine atom instead of a bromine atom.
N-Methylaniline: Lacks the methyl group on the benzene ring
Uniqueness
3-Methylaniline;hydrobromide is unique due to its specific combination of a methyl group at the third position and a hydrobromide salt. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
116468-99-6 |
|---|---|
Molekularformel |
C7H10BrN |
Molekulargewicht |
188.06 g/mol |
IUPAC-Name |
3-methylaniline;hydrobromide |
InChI |
InChI=1S/C7H9N.BrH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H |
InChI-Schlüssel |
AMKUKQWAGRSEGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















